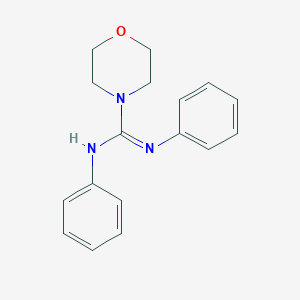![molecular formula C19H22N2O3S B258976 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonylphenyl class of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act as an inhibitor of certain ion channels and receptors in the body. This inhibition can lead to changes in cellular signaling and neurotransmitter release, which may be responsible for the compound's observed effects in scientific research studies.
Biochemical and Physiological Effects:
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in scientific research studies. These include changes in ion channel activity, alterations in neurotransmitter release, and modulation of G protein-coupled receptor signaling. These effects have been observed in a variety of cell types and animal models, suggesting that 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide may have broad applications in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research is its high potency and selectivity for certain ion channels and receptors. This allows researchers to study the specific effects of these targets in a highly controlled manner. However, one limitation of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. These include further studies on the compound's mechanism of action, as well as investigations into its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new analogs of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide with improved potency and selectivity could lead to even more valuable tools for scientific research.
Synthesis Methods
The synthesis of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-methylbenzoyl chloride with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in high purity.
Scientific Research Applications
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular signaling, the regulation of neurotransmitter release, and the function of G protein-coupled receptors. This compound has also been shown to have potential applications in the development of new drugs for the treatment of a variety of diseases, including cancer and neurological disorders.
properties
Product Name |
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-methyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
InChI Key |
OYGXNEJCTRDKTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)


![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)